molecular formula C11H20N2O2 B1386990 N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine CAS No. 1170289-81-2

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine

Cat. No. B1386990
CAS RN: 1170289-81-2
M. Wt: 212.29 g/mol
InChI Key: HTQPJHNJPXWURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine (FMEDA) is an organic compound that has been used in a variety of scientific research applications. It is a diamine, meaning it has two amine groups, and is composed of carbon, hydrogen, nitrogen, and oxygen atoms. FMEDA is a colorless, odorless, and highly water-soluble compound that is stable in a wide range of pH levels and temperatures. It can be synthesized in a laboratory setting and has been used in a variety of research applications, including biochemistry and physiology experiments.

Scientific Research Applications

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been widely used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes and proteins, as well as the biochemical and physiological effects of drugs and other compounds. N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has also been used in drug design, as it can be used to modify the structure of existing drugs to create new compounds with improved properties. Additionally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been used in the study of organic synthesis, as it can be used to create new compounds with desired properties.

Mechanism of Action

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been used to study the mechanism of action of enzymes and proteins. It is believed that N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine binds to the active site of an enzyme or protein and modifies its structure, leading to changes in its activity. This can be used to study the effects of drugs and other compounds on enzymes and proteins.
Biochemical and Physiological Effects
N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has also been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the structure and function of cells, as well as the effects of drugs on the metabolism of cells. Additionally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has been used to study the effects of drugs on the immune system, as well as the effects of drugs on the nervous system.

Advantages and Limitations for Lab Experiments

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine has a number of advantages for use in laboratory experiments. It is a highly water-soluble compound, meaning it can be easily dissolved in water and other solvents. Additionally, it is a stable compound, meaning it does not easily decompose at high temperatures or in acidic or basic solutions. However, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine also has some limitations for use in laboratory experiments. It is a highly reactive compound, meaning it can react with other compounds and affect the results of experiments. Additionally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine is not very soluble in organic solvents, meaning it can be difficult to dissolve in these solvents.

Future Directions

The use of N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is to use N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine to study the effects of drugs on the immune system, as well as the effects of drugs on the nervous system. Additionally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine could be used to modify existing drugs to create new compounds with improved properties. Finally, N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine could be used to study the effects of drugs on the metabolism of cells, as well as the effects of drugs on the structure and function of cells.

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-14-9-7-13(6-3-5-12)10-11-4-2-8-15-11/h2,4,8H,3,5-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQPJHNJPXWURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-N-(2-methoxyethyl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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